2-Methanesulfonylethane-1-sulfinyl chloride
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Overview
Description
2-Methanesulfonylethane-1-sulfinyl chloride is an organosulfur compound with the molecular formula C3H7ClO3S2. It is a versatile reagent used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methanesulfonylethane-1-sulfinyl chloride can be synthesized through several methods. One common method involves the reaction of methanesulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions, typically at elevated temperatures, to ensure complete conversion of the acid to the sulfinyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonylethane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl chlorides.
Reduction: It can be reduced to form sulfinyl compounds.
Substitution: It readily participates in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, sulfinyl compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methanesulfonylethane-1-sulfinyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl and sulfinyl compounds.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methanesulfonylethane-1-sulfinyl chloride involves its reactivity as an electrophile. It can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different molecular structure.
Ethanesulfonyl chloride: Another related compound with distinct chemical properties.
Uniqueness
2-Methanesulfonylethane-1-sulfinyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable reagent in both research and industrial applications .
Properties
Molecular Formula |
C3H7ClO3S2 |
---|---|
Molecular Weight |
190.7 g/mol |
IUPAC Name |
2-methylsulfonylethanesulfinyl chloride |
InChI |
InChI=1S/C3H7ClO3S2/c1-9(6,7)3-2-8(4)5/h2-3H2,1H3 |
InChI Key |
QLXDWMOABICNOP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCS(=O)Cl |
Origin of Product |
United States |
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